6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine
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Overview
Description
6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine typically involves the annulation of a thiazole ring with a pyrazine ring. One common method starts with the preparation of a thiazole derivative, which is then subjected to cyclization with a pyrazine precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups on the thiazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored as a potential lead compound for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The thiazole and pyrazine rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, inhibiting enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-pyrazine derivatives, such as:
- 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyridine
- 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrimidine
- 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]triazine .
Uniqueness
What sets 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine apart is its specific combination of the thiazole and pyrazine rings, which imparts unique chemical and biological properties.
Properties
CAS No. |
2613384-28-2 |
---|---|
Molecular Formula |
C7H7ClN4S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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